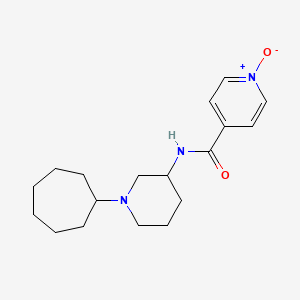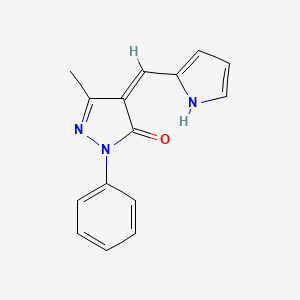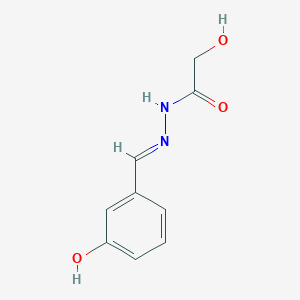![molecular formula C18H20ClNO4 B6134683 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6134683.png)
2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine is not fully understood. However, it has been proposed that its anti-inflammatory activity is mediated through the inhibition of the NF-κB signaling pathway, which is known to regulate the expression of pro-inflammatory cytokines. Its antitumor activity is believed to be mediated through the induction of cell cycle arrest and apoptosis in cancer cells. Its antimicrobial activity is believed to be mediated through the disruption of bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine in lab experiments is its potent anti-inflammatory, antitumor, and antimicrobial activities. However, one of the limitations is its relatively complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research of 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine. One direction is to further investigate its mechanism of action to better understand its biological activity. Another direction is to explore its potential therapeutic applications in various diseases, including cancer and infectious diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine can be achieved through a multi-step process. The first step involves the condensation of 2-chlorobenzaldehyde with morpholine in the presence of an acid catalyst to form 2-(2-chlorobenzyl)morpholine. The second step involves the acetylation of the hydroxyl group of 5-hydroxymethyl-2-furancarboxaldehyde with acetic anhydride to form 5-acetoxymethyl-2-furancarboxaldehyde. The third step involves the condensation of 2-(2-chlorobenzyl)morpholine with 5-acetoxymethyl-2-furancarboxaldehyde in the presence of a base catalyst to form 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine.
Applications De Recherche Scientifique
2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to possess antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-[5-(methoxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-22-12-14-6-7-17(24-14)18(21)20-8-9-23-15(11-20)10-13-4-2-3-5-16(13)19/h2-7,15H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNYYZHFORPGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCOC(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)

![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6134609.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134629.png)
![2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6134630.png)
![4,6-bis[(4-methylphenyl)sulfonyl]hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B6134633.png)
![N-cycloheptyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6134637.png)


![3-[(sec-butylamino)sulfonyl]-N-methylbenzamide](/img/structure/B6134653.png)
![N-(4-ethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6134655.png)
![methyl 5-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6134662.png)
![1-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6134663.png)
